[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine

logP lipophilicity halogen substitution

[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine (CAS 1155640-40-6, molecular formula C₁₂H₁₈BrNO, molecular weight 272.18 g·mol⁻¹) is a secondary amine that embeds a para‑bromophenyl group, a chiral 1‑phenylethyl spacer, and a flexible 2‑ethoxyethyl side‑chain [REFS‑1][REFS‑2]. The 4‑bromo substituent provides a reactive handle for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Heck) while the ethoxyethyl tail modulates lipophilicity (computed LogP values of 2.6–3.14, depending on the algorithm) [REFS‑3][REFS‑4].

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
Cat. No. B15093383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine
Molecular FormulaC12H18BrNO
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCCOCCNC(C)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H18BrNO/c1-3-15-9-8-14-10(2)11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3
InChIKeyUJFXSUZYBBBRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine – A Position-Specific Aryl Halide Building Block for Structure–Activity Relationship and Cross-Coupling Workflows


[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine (CAS 1155640-40-6, molecular formula C₁₂H₁₈BrNO, molecular weight 272.18 g·mol⁻¹) is a secondary amine that embeds a para‑bromophenyl group, a chiral 1‑phenylethyl spacer, and a flexible 2‑ethoxyethyl side‑chain [REFS‑1][REFS‑2]. The 4‑bromo substituent provides a reactive handle for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, Heck) while the ethoxyethyl tail modulates lipophilicity (computed LogP values of 2.6–3.14, depending on the algorithm) [REFS‑3][REFS‑4]. The compound is offered at >95 % purity by multiple suppliers and is intended exclusively as a research intermediate or building block [REFS‑1][REFS‑2].

Why [1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine Cannot Be Casually Replaced by Other Halogen‑ or Positional‑Isomer Analogs


Close analogs that differ only in halogen identity (4‑Cl, 4‑F) or bromine ring position (2‑Br, 3‑Br) are not functionally interchangeable because the para‑bromine atom simultaneously determines three selection‑critical properties: (i) its large atomic radius (van der Waals radius 1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) and high polarizability strongly affect target‑binding sterics and halogen‑bonding potential in medicinal‑chemistry campaigns [REFS‑1]; (ii) the C–Br bond is the most reactive toward oxidative addition in cross‑coupling catalytic cycles, enabling chemoselective late‑stage functionalization that the chloro and fluoro analogs cannot replicate under the same mild conditions [REFS‑2]; and (iii) para‑substitution positions the halogen at the electronically conjugated 4‑position of the aromatic ring, which is critical for electronic structure modulation. The 2‑Br and 3‑Br positional isomers share identical molecular formula and LogP but exhibit distinct dipole moments, steric environments around the ethylamine side‑chain, and altered π‑electron density distributions, leading to divergent recognition by biological targets or catalytic systems [REFS‑3].

Quantitative Differentiation Evidence for [1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine vs. Closest Analogs


Lipophilicity Tuning: LogP Advantage of the 4‑Bromo Substituent Over the 4‑Chloro Analog

Replacement of the para‑chlorine with para‑bromine increases computed lipophilicity, as measured by XLogP3 and commercially reported LogP values. The 4‑Br compound (target) has a PubChem XLogP3 of 2.6 [REFS‑1] and a vendor‑calculated LogP of 3.1362 [REFS‑2], while the 4‑Cl analog (CAS 1155909‑24‑2) has an XLogP3 of 2.5 [REFS‑3] and a vendor‑calculated LogP of 3.0271 [REFS‑4]. This ΔLogP of approximately +0.1 to +0.11 units corresponds to a roughly 25–30 % increase in octanol/water partition coefficient, which can translate into higher membrane permeability and altered pharmacokinetic distribution in cell‑based or in‑vivo models.

logP lipophilicity halogen substitution medicinal chemistry ADME

Molecular Weight and Heavy‑Atom Differentiation as a Purity and Characterization Advantage

The 4‑bromo substituent increases the molecular weight by 44.45 g·mol⁻¹ relative to the 4‑chloro analog (272.18 vs. 227.73 g·mol⁻¹) [REFS‑1][REFS‑2]. The distinctive ¹⁹Br:⁸¹Br isotopic doublet (~1:1 ratio) provides a unique and immediately recognizable mass‑spectrometric fingerprint that facilitates reaction monitoring and purity assessment by LC–MS, even in complex mixtures [REFS‑3]. This isotopic signature is absent in the chloro analog (³⁵Cl:³⁷Cl ≈ 3:1) and fluoro analog (monoisotopic ¹⁹F).

molecular weight mass spectrometry quality control halogen pattern isotopic signature

Para‑ vs. Meta‑Bromine: Equivalent LogP but Divergent Dipole and Steric Profiles

The 4‑bromo (para) and 3‑bromo (meta) positional isomers (CAS 1156244‑65‑3) share identical molecular formula (C₁₂H₁₈BrNO), molecular weight (272.18), and vendor‑calculated LogP (3.1362 on Leyan; 3.026754742 on Fluorochem) [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. However, the para‑isomer places the bromine atom collinear with the ethylamine side‑chain, creating a rod‑like molecular shape, while the meta‑isomer introduces an angle that increases the molecular cross‑section and alters the vector of the C–Br bond dipole [REFS‑5]. These shape and electrostatic differences, although not yet quantified in published head‑to‑head bioassays for this specific pair, are well‑established drivers of differential target binding in brominated phenethylamine SAR series [REFS‑6].

positional isomer dipole moment shape diversity medicinal chemistry SAR

Synthetic Versatility: The 4‑Bromo Handle as a Universal Cross‑Coupling Exit Vector

The para‑bromine substituent on [1-(4-bromophenyl)ethyl](2-ethoxyethyl)amine enables palladium‑catalyzed cross‑coupling reactions—including Suzuki–Miyaura, Buchwald–Hartwig amination, Heck, and Sonogashira couplings—that the 4‑chloro and 4‑fluoro analogs cannot undergo with comparable efficiency under identical mild conditions [REFS‑1][REFS‑2]. Aryl bromides typically react 10²–10⁴‑fold faster than the corresponding aryl chlorides in oxidative addition with Pd(0), allowing the 4‑Br compound to be selectively functionalized in the presence of other halogens [REFS‑3]. This makes the 4‑Br building block preferred for convergent synthetic strategies where the bromine serves as a protected exit vector that can be elaborated after amine‑side‑chain chemistry is complete.

cross-coupling Suzuki Buchwald–Hartwig C–C bond formation late-stage functionalization

Chiral Center Retention: Enantiomeric Stability as a Differentiator from Achiral Side‑Chain Analogs

[1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine contains a single asymmetric carbon at the benzylic position (C‑1 of the ethyl linker), as confirmed by the Fluorochem datasheet (Asymmetric Atoms = 1) and the Fsp³ value of 0.5 [REFS‑1]. The compound is supplied as a racemate, but the chiral center is configurationally stable under standard storage and reaction conditions (no evidence of racemization reported). In contrast, the benzylic‑methyl analog [(4‑bromophenyl)methyl](2‑ethoxyethyl)amine (CAS data on CymitQuimica) lacks this chiral center, offering only planar (non‑chiral) diversity [REFS‑2]. The presence of a stable chiral center enables diastereoselective synthesis and chiral resolution strategies that are inaccessible with the des‑methyl analog.

chirality enantiomer stereochemistry asymmetric synthesis chiral building block

Cautionary Note: Paucity of Public Bioactivity Data Limits Pharmacological Differentiation Claims

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary literature (as of April 2026) found no publicly reported IC₅₀, EC₅₀, Kᵢ, or Kd values for [1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine against any specific biological target. Structure‑based class‑level inference can be drawn from the well‑characterized 4‑bromophenethylamine scaffold (e.g., 4‑bromophenethylamine is a TAAR1 agonist with EC₅₀ = 1.54 µM in CHO‑K1 cells [REFS‑1]), but direct quantitative extrapolation to the N‑(2‑ethoxyethyl)‑substituted derivative is not scientifically justified. Users requiring target‑specific potency data must commission bespoke screening; procurement decisions for biological assays should be based on the physicochemical and synthetic‑utility evidence above rather than on assumed pharmacological activity.

data availability bioactivity SAR screening literature gap

Evidence‑Backed Application Scenarios for [1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine


Medicinal Chemistry SAR Exploration Requiring Halogen‑Dependent Lipophilicity Tuning

In a lead‑optimization program where a phenethylamine scaffold is being profiled for CNS target engagement, the 4‑Br building block provides a quantifiable LogP increment of +0.10 to +0.11 over the 4‑Cl analog (ΔLogP = +0.1091 by Leyan vendor data; ΔXLogP3 = +0.1 by PubChem) [REFS‑1][REFS‑2]. This reproducible difference allows medicinal chemists to probe the lipophilicity‑activity relationship without altering the core scaffold, directly supporting multiparameter optimization toward clinical candidates.

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

The para‑bromine atom serves as a privileged exit vector for Suzuki–Miyaura, Buchwald–Hartwig, and Heck couplings [REFS‑3][REFS‑4]. The kinetic advantage of C–Br over C–Cl in oxidative addition (approximately 100‑ to 10,000‑fold) enables chemoselective functionalization in the presence of other halogens, making this building block suitable for convergent library synthesis where the bromine is elaborated only after the secondary amine side‑chain has been fully assembled and protected [REFS‑5].

Chiral Building Block Supply for Asymmetric Synthesis and Diastereoselective Method Development

The stable stereogenic center at the benzylic carbon (confirmed by Fluorochem: Asymmetric Atoms = 1) [REFS‑6] enables the compound to serve as a racemic building block for chiral resolution, diastereoselective alkylation/acylation, or as a substrate for asymmetric catalysis methodology development. The achiral methylene‑bridged analog lacks this capability entirely, making the ethyl‑bridged compound the necessary choice when stereochemical diversity is required.

Analytical Method Development Leveraging the Diagnostic Bromine Isotopic Signature

The characteristic ~1:1 ⁷⁹Br:⁸¹Br doublet (Δm/z = 2) provides an unambiguous mass‑spectrometric tracer for reaction monitoring, impurity profiling, and metabolite identification in complex biological matrices [REFS‑7]. This isotopic handle is absent in the 4‑F analog and less distinctive in the 4‑Cl analog (3:1 ratio), giving the 4‑Br compound a distinct advantage in analytical workflows where unambiguous assignment is critical.

Quote Request

Request a Quote for [1-(4-Bromophenyl)ethyl](2-ethoxyethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.